molecular formula Al4O12Si3 B8689130 Tetraaluminum;trisilicate

Tetraaluminum;trisilicate

Cat. No. B8689130
M. Wt: 384.17 g/mol
InChI Key: IJAAJNPGRSCJKT-UHFFFAOYSA-N
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Patent
US08227377B2

Procedure details

A sodium orthosilicate aqueous solution in the amount of 5000 ml diluted with purified water was prepared so that the Si concentration became 525 mmol/L. Aside from this, aluminum chloride was dissolved in purified water, and 5000 ml of aqueous solution having an Al concentration of 625 mmol/L was prepared. Subsequently, the sodium orthosilicate aqueous solution was mixed with the aluminum chloride aqueous solution, and stirred with a magnetic stirrer. The silicon/aluminum ratio in this case was 0.84. Moreover, 335 ml of 1N sodium hydroxide aqueous solution was dripped into the mixed solution to obtain a pH of 6.5. This solution was evenly separated in three 4 L containers, and heated in a constant temperature bath for seven days at 98° C. Thus, an aqueous solution containing amorphous aluminum silicate substance having a peak in the vicinity of −78 ppm and −87 ppm in a 29Si solid NMR spectrum was obtained. After cooling, the aqueous solution was cleaned three times with centrifugation, and thereafter dried at 60° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
Si
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
5000 mL
Type
reactant
Reaction Step Four
[Compound]
Name
Al
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
335 mL
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Si:1]([O-:5])([O-:4])([O-:3])[O-:2].[Na+].[Na+].[Na+].[Na+].[Cl-].[Al+3:11].[Cl-].[Cl-].[Si].[Al].[OH-].[Na+]>O>[Si:1]([O-:5])([O-:4])([O-:3])[O-:2].[Al+3:11].[Si:1]([O-:5])([O-:4])([O-:3])[O-:2].[Si:1]([O-:5])([O-:4])([O-:3])[O-:2].[Al+3:11].[Al+3:11].[Al+3:11] |f:0.1.2.3.4,5.6.7.8,9.10,11.12,14.15.16.17.18.19.20|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si]([O-])([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Si
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
aqueous solution
Quantity
5000 mL
Type
reactant
Smiles
Step Five
Name
Al
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si]([O-])([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si].[Al]
Step Eight
Name
Quantity
335 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
98 °C
Stirring
Type
CUSTOM
Details
stirred with a magnetic stirrer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
CUSTOM
Type
CUSTOM
Details
to obtain a pH of 6.5
CUSTOM
Type
CUSTOM
Details
This solution was evenly separated in three 4 L containers
ADDITION
Type
ADDITION
Details
Thus, an aqueous solution containing amorphous aluminum silicate substance
CUSTOM
Type
CUSTOM
Details
was obtained
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
dried at 60° C.

Outcomes

Product
Name
Type
Smiles
[Si]([O-])([O-])([O-])[O-].[Al+3].[Si]([O-])([O-])([O-])[O-].[Si]([O-])([O-])([O-])[O-].[Al+3].[Al+3].[Al+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.